Cas no 1259014-64-6 (Tert-butyl 2-ethynylpiperazine-1-carboxylate)

Tert-butyl 2-ethynylpiperazine-1-carboxylate is a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure features a piperazine core with an ethynyl substituent at the 2-position, protected by a tert-butoxycarbonyl (Boc) group, enhancing stability and handling. The ethynyl group enables click chemistry and cross-coupling reactions, facilitating the introduction of diverse functional groups. The Boc protection allows selective deprotection under mild acidic conditions, offering flexibility in multi-step syntheses. This compound is valued for its role in constructing complex heterocycles and bioactive molecules, making it a useful intermediate in medicinal chemistry and drug discovery. Its high purity and well-defined reactivity profile ensure reliable performance in synthetic workflows.
Tert-butyl 2-ethynylpiperazine-1-carboxylate structure
1259014-64-6 structure
Product Name:Tert-butyl 2-ethynylpiperazine-1-carboxylate
CAS No:1259014-64-6
MF:C11H18N2O2
MW:210.272822856903
MDL:MFCD24617129
CID:4770564
PubChem ID:91425835
Update Time:2026-02-26

Tert-butyl 2-ethynylpiperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-ethynylpiperazine-1-carboxylate
    • t-Butyl 2-ethynylpiperazine-1-carboxylate
    • SY250968
    • CS-0370274
    • PS-16511
    • P20270
    • MFCD24617129
    • SCHEMBL22790369
    • tert-butyl2-ethynylpiperazine-1-carboxylate
    • PB48738
    • 1-Boc-2-ethynylpiperazine
    • 1259014-64-6
    • Tert-butyl 2-ethynylpiperazine-1-carboxylate
    • MDL: MFCD24617129
    • Inchi: 1S/C11H18N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h1,9,12H,6-8H2,2-4H3
    • InChI Key: YAMGHKVIPDQODK-UHFFFAOYSA-N
    • SMILES: O(C(N1CCNCC1C#C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 210.136827821g/mol
  • Monoisotopic Mass: 210.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 41.6

Tert-butyl 2-ethynylpiperazine-1-carboxylate Pricemore >>

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Tert-butyl 2-ethynylpiperazine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1259014-64-6)Tert-butyl 2-ethynylpiperazine-1-carboxylate
Order Number:A1046929
Stock Status:in Stock
Quantity:500mg/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:23
Price ($):619.0/3041.0
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Additional information on Tert-butyl 2-ethynylpiperazine-1-carboxylate

Introduction to Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS No: 1259014-64-6)

Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS No: 1259014-64-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a tert-butyl group and an ethynyl substituent, contribute to its distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex pharmacological agents.

The tert-butyl group is a branched alkyl group that enhances the lipophilicity and metabolic stability of the molecule, while the ethynyl substituent introduces a reactive site for further functionalization. These structural elements make Tert-butyl 2-ethynylpiperazine-1-carboxylate a versatile building block in drug discovery, particularly in the development of central nervous system (CNS) therapeutics. Piperazine derivatives are well-documented for their role in modulating neurotransmitter systems, and modifications at the piperazine ring can lead to compounds with enhanced binding affinity and selectivity.

In recent years, there has been growing interest in exploring novel piperazine-based compounds for their potential applications in treating neurological disorders. The incorporation of an ethynyl group allows for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds. These reactions enable the creation of more complex molecular architectures with improved pharmacokinetic profiles.

One of the most compelling aspects of Tert-butyl 2-ethynylpiperazine-1-carboxylate is its utility in the development of next-generation neuromodulators. Research has demonstrated that piperazine derivatives can interact with various targets, including serotonin receptors, dopamine transporters, and nicotinic acetylcholine receptors. The presence of both the tert-butyl and ethynyl groups fine-tunes these interactions, leading to compounds with high specificity and reduced side effects.

Recent studies have highlighted the potential of this compound in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modify the piperazine core allows researchers to optimize properties such as blood-brain barrier penetration and duration of action. For instance, derivatives of Tert-butyl 2-ethynylpiperazine-1-carboxylate have shown promise in preclinical models by modulating key enzymes and receptors involved in disease pathogenesis.

The synthesis of Tert-butyl 2-ethynylpiperazine-1-carboxylate involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of a halogenated piperazine intermediate, followed by substitution with an ethynyl group via palladium-catalyzed coupling reactions. Subsequent protection and functionalization steps introduce the tert-butyl carboxylate moiety, yielding the final product. This synthetic route underscores the compound's role as a key intermediate in pharmaceutical manufacturing.

In addition to its therapeutic potential, Tert-butyl 2-ethynylpiperazine-1-carboxylate has found applications in academic research as a scaffold for structure-activity relationship (SAR) studies. By systematically varying substituents on the piperazine ring, researchers can gain insights into how structural changes influence biological activity. This approach has been instrumental in identifying lead compounds for further optimization.

The chemical properties of Tert-butyl 2-ethynylpiperazine-1-carboxylate, including its solubility, stability, and reactivity, make it an attractive candidate for various pharmaceutical applications. Its compatibility with modern synthetic methodologies ensures that it can be incorporated into complex drug molecules with high efficiency. Furthermore, its well-characterized safety profile enhances its suitability for clinical development.

As research continues to uncover new therapeutic targets and mechanisms, compounds like Tert-butyl 2-ethynylpiperazine-1-carboxylate will remain at the forefront of drug discovery efforts. The combination of its unique structural features and synthetic versatility positions it as a cornerstone in the development of innovative pharmacological agents.

In conclusion, Tert-butyl 2-ethynylpiperazine-1-carboxylate (CAS No: 1259014-64-6) represents a significant advancement in pharmaceutical chemistry. Its role as a key intermediate and its potential applications in treating neurological disorders underscore its importance in modern drug development. As scientists continue to explore new frontiers in medicinal chemistry, this compound will undoubtedly play a pivotal role in shaping the future of therapeutic interventions.

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Amadis Chemical Company Limited
(CAS:1259014-64-6)Tert-butyl 2-ethynylpiperazine-1-carboxylate
A1046929
Purity:99%/99%
Quantity:500mg/10g
Price ($):619.0/3041.0
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